2-{[4-(2-Chloro-6-fluorophenyl)piperidin-1-yl]methyl}-1H-indole
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Overview
Description
2-{[4-(2-Chloro-6-fluorophenyl)piperidin-1-yl]methyl}-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a piperidine ring substituted with a 2-chloro-6-fluorophenyl group, which is linked to an indole moiety through a methylene bridge.
Preparation Methods
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex organic molecules.
Chemical Reactions Analysis
2-{[4-(2-Chloro-6-fluorophenyl)piperidin-1-yl]methyl}-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antiviral, anti-inflammatory, and anticancer agent.
Industry: It can be used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[4-(2-Chloro-6-fluorophenyl)piperidin-1-yl]methyl}-1H-indole involves its interaction with specific molecular targets and pathways. For example, it has been shown to activate the glucagon-like peptide 1 (GLP1) receptor, which plays a role in regulating glucose metabolism and insulin secretion . This activation can lead to improved glucose tolerance and reduced hyperglycemia, making it a potential therapeutic agent for diabetes.
Comparison with Similar Compounds
Similar compounds to 2-{[4-(2-Chloro-6-fluorophenyl)piperidin-1-yl]methyl}-1H-indole include other indole derivatives with different substituents on the piperidine ring or the indole moiety. Some examples include:
- 2-{[4-(2-Chloro-2-fluorophenyl)piperidin-1-yl]methyl}-1H-imidazole
- 2-{[4-(2-Chloro-2-fluorophenyl)piperidin-1-yl]methyl}-1H-benzimidazole These compounds share similar structural features but may exhibit different biological activities and therapeutic potentials.
Properties
CAS No. |
827016-67-1 |
---|---|
Molecular Formula |
C20H20ClFN2 |
Molecular Weight |
342.8 g/mol |
IUPAC Name |
2-[[4-(2-chloro-6-fluorophenyl)piperidin-1-yl]methyl]-1H-indole |
InChI |
InChI=1S/C20H20ClFN2/c21-17-5-3-6-18(22)20(17)14-8-10-24(11-9-14)13-16-12-15-4-1-2-7-19(15)23-16/h1-7,12,14,23H,8-11,13H2 |
InChI Key |
HAMCASBZWWXHMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=C(C=CC=C2Cl)F)CC3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
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